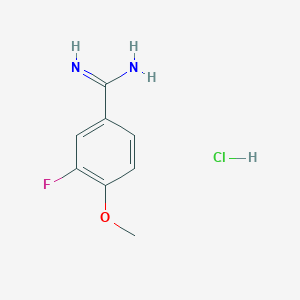
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine is a compound that features a trifluoroethyl group attached to an azetidine ring, with a benzyloxy substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through trifluoroethylation reactions, which can be achieved using various reagents and catalysts . For example, the trifluoroethylation of azetidine can be carried out using trifluoroethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the azetidine ring can produce the corresponding amine .
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the azetidine ring can modulate its overall pharmacokinetic properties . The benzyloxy group can also contribute to the compound’s lipophilicity and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
3-(2,2,2-Trifluoroethyl)azetidine: Lacks the benzyloxy group, which may result in different chemical and biological properties.
3-(Benzyloxy)azetidine: Does not contain the trifluoroethyl group, which can affect its reactivity and applications.
Uniqueness
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine is unique due to the presence of both the trifluoroethyl and benzyloxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H14F3NO |
|---|---|
Peso molecular |
245.24 g/mol |
Nombre IUPAC |
3-phenylmethoxy-1-(2,2,2-trifluoroethyl)azetidine |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-16-6-11(7-16)17-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Clave InChI |
ANPYNYQKHNOSCB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CC(F)(F)F)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyridin-8-amine hydrochloride](/img/structure/B13676173.png)
![Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13676184.png)


![2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide](/img/structure/B13676191.png)






![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13676231.png)

